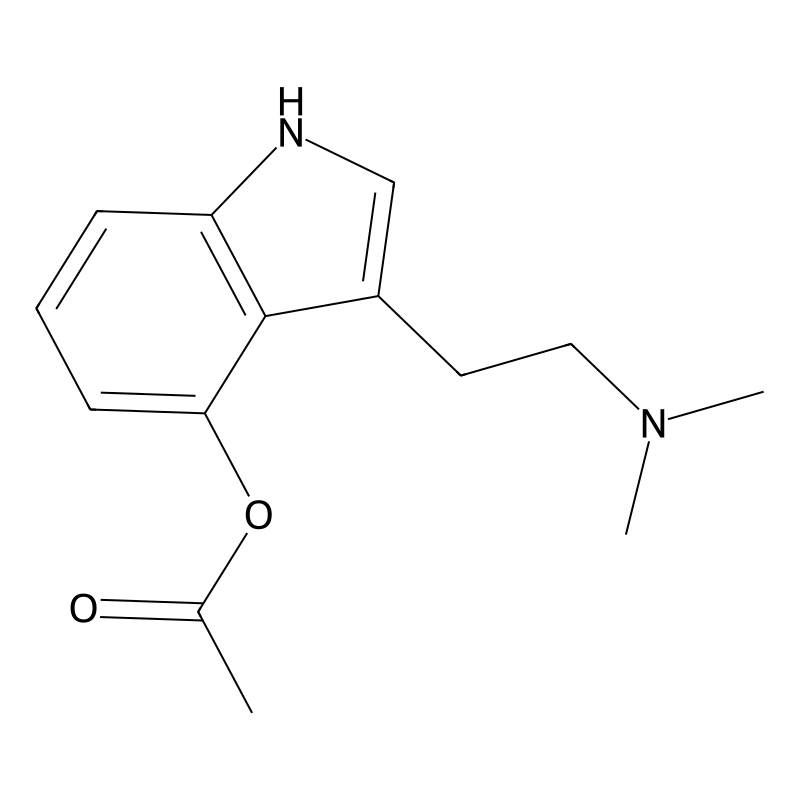4-Acetoxy-N,N-dimethyltryptamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4-Acetoxy-N,N-dimethyltryptamine, commonly referred to as 4-AcO-DMT or psilacetin, is a semi-synthetic psychedelic compound belonging to the tryptamine class. It is structurally related to psilocybin and psilocin, the active compounds found in certain mushrooms. The compound features an acetoxy group attached to the nitrogen atom of the tryptamine backbone, which differentiates it from its natural counterparts. It is believed that 4-AcO-DMT acts as a prodrug, converting into psilocin upon ingestion, thereby producing psychedelic effects similar to those of psilocybin .
The mechanism of action of 4-AcO-DMT is similar to psilocin. Once converted to psilocin, it acts as a serotonin 2A (5-HT2A) receptor agonist in the brain []. This means it mimics the effects of serotonin, a neurotransmitter involved in mood, perception, and cognition. The activation of 5-HT2A receptors is believed to be responsible for the hallucinogenic effects of 4-AcO-DMT [].
The primary reaction involving 4-AcO-DMT occurs during its metabolism in the human body. Upon ingestion, the acetoxy group is cleaved by deacetylases and acetyltransferases during first-pass metabolism, converting it into psilocin, which is responsible for its psychoactive effects. Additionally, 4-AcO-DMT can undergo degradation under unfavorable conditions, resulting in a brown tar-like substance without affecting potency .
4-AcO-DMT exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction is thought to be responsible for its psychedelic effects, which can include euphoria, altered perception of time and space, and profound introspective insights. Users have reported emotional states ranging from blissful euphoria to anxiety-inducing experiences .
Preliminary studies suggest that 4-AcO-DMT may also have therapeutic potential for mental health conditions, including addiction. Animal studies have indicated that it can prevent and reverse heroin and nicotine addictions by modulating brain-derived neurotrophic factor levels .
The synthesis of 4-AcO-DMT typically involves the acetylation of psilocin or other tryptamine precursors. The process requires advanced knowledge of organic chemistry and access to specific reagents. Common methods include:
- Acetylation of Psilocin: This involves treating psilocin with acetic anhydride or acetyl chloride under acidic or alkaline conditions.
- Alternative Routes: Other methods may utilize different tryptamine precursors followed by similar acetylation reactions .
4-AcO-DMT has garnered interest in both recreational and therapeutic contexts. As a research chemical, it serves as a potential alternative to psilocybin in pharmacological studies due to its lower cost and ease of synthesis. Its psychoactive properties make it a subject of interest in exploring psychedelic therapy for mental health issues such as depression and anxiety .
4-AcO-DMT shares structural similarities with several other compounds in the tryptamine class. Below are some notable comparisons:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Psilocybin | O-phosphoryloxy group | Naturally occurring in magic mushrooms |
| Psilocin | Hydroxy group | Active form produced from psilocybin |
| N,N-Dimethyltryptamine | Two methyl groups on nitrogen | Endogenous compound with strong psychoactive effects |
| 4-Acetoxy-N,N-diethyltryptamine | Ethyl groups instead of methyl groups | Different psychoactive profile |
| 4-Hydroxy-N,N-dimethyltryptamine | Hydroxy group instead of acetoxy | More studied for therapeutic uses |
4-AcO-DMT's unique acetoxy group provides distinct pharmacological properties compared to these compounds while retaining the core tryptamine structure that underpins their similar psychedelic effects .








